![molecular formula C24H14O12 B2730561 [1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid CAS No. 1542274-12-3](/img/structure/B2730561.png)

[1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

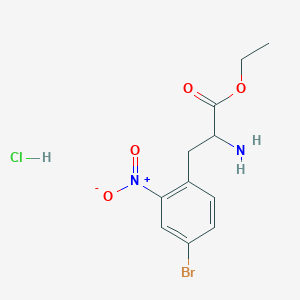

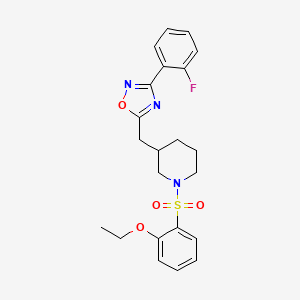

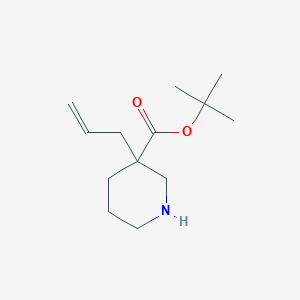

“[1,1’:4’,1’‘-Terphenyl]-2’,3,3’‘,5,5’,5’'-hexacarboxylic acid” is a type of terphenyl compound. Terphenyls are aromatic hydrocarbons that consist of a central benzene ring substituted with two phenyl groups . The specific compound you mentioned appears to have additional carboxylic acid groups attached to it, which could potentially alter its properties and uses .

Molecular Structure Analysis

Terphenyls generally consist of a chain of three benzene rings. The central ring of terphenyls is usually modified into more oxidized forms, e.g., paraquinone and phenols . The specific molecular structure of “[1,1’:4’,1’‘-Terphenyl]-2’,3,3’‘,5,5’,5’'-hexacarboxylic acid” would likely include additional carboxylic acid groups attached to the benzene rings .Aplicaciones Científicas De Investigación

Stimulus-Responsive Room Temperature Phosphorescence Materials

- Application : Researchers have developed a class of completely aqueous processable RTP materials by covalently linking a phosphorescent chromophore (arylboronic acid) with a polymer matrix (poly(vinyl alcohol)). The rigid environment created by hydrogen bonds and B-O covalent bonds between these components results in ultralong RTP with a lifetime of 2.43 seconds and a phosphorescence quantum yield of 7.51% .

Metal-Organic Framework (MOF) Synthesis

- Application : [1,1’:4’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-tetracarboxylic acid (H4TPTC) serves as a linker for the synthesis of NOTT-101 MOFs . These MOFs exhibit tunable properties and can be tailored for specific applications.

Chemoselective Synthesis of Terphenyls and Triphenylenes

- Application : A double Suzuki cross-coupling protocol using [1,1’:4’,1’‘-Terphenyl]-5’-boronic acid has been devised for practical synthesis of terphenyls and triphenylenes . This method allows for the preparation of unsymmetrically substituted derivatives.

Interfacial Self-Assembly Behavior Investigation

- Application : Researchers have investigated the interfacial self-assembly behavior of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid (TDA) using scanning tunneling microscopy. They explored the regulation of guest molecules (trimesic acid and coronene) on TDA’s mono-component system .

Phosphorescent Properties at Low Temperature and Under Mechanical Stimulation

- Application : 1,1’:3’,1’‘-Terphenyl-5’-boronic acid ester (DPP-BO) demonstrates phosphorescence at low temperature or under mechanical stimulation . These properties have potential applications in sensors and displays.

Multicolor and Water/Heat-Sensitive Afterglow Hybrids

- Application : By introducing additional fluorescent dyes, the color of afterglow from [1,1’:4’,1’‘-Terphenyl]-2’,3,3’‘,5,5’,5’'-hexacarboxylic acid hybrids can be adjusted from blue to green to orange. These water/heat-sensitive, multicolor materials find use in anti-counterfeit measures and screen printing .

Propiedades

IUPAC Name |

2,5-bis(3,5-dicarboxyphenyl)terephthalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O12/c25-19(26)11-1-9(2-12(5-11)20(27)28)15-7-18(24(35)36)16(8-17(15)23(33)34)10-3-13(21(29)30)6-14(4-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMYVQOLWBUDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2730481.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2730501.png)